N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide
Description
2-[(3-bromobenzyl)sulfanyl]-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)acetohydrazide is an organic compound with a complex structure that includes bromine, sulfur, and nitrogen atoms
Properties
Molecular Formula |
C17H16Br2N2O3S |
|---|---|
Molecular Weight |
488.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C17H16Br2N2O3S/c1-24-15-7-12(6-14(19)17(15)23)8-20-21-16(22)10-25-9-11-3-2-4-13(18)5-11/h2-8,23H,9-10H2,1H3,(H,21,22)/b20-8+ |
InChI Key |
UGAAEFVGKJKDLY-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzyl)sulfanyl]-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)acetohydrazide typically involves multiple steps. One common method includes the reaction of 3-bromobenzyl bromide with thiourea to form 3-bromobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzyl)sulfanyl]-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2-[(3-bromobenzyl)sulfanyl]-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzyl)sulfanyl]-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)acetohydrazide involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-bromobenzyl)sulfanyl]-N’-(3-methoxybenzylidene)acetohydrazide
- 2-[(3-bromobenzyl)sulfanyl]-N’-(3-methoxybenzylidene)acetohydrazide
Uniqueness
2-[(3-bromobenzyl)sulfanyl]-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)acetohydrazide is unique due to the presence of both bromine and sulfur atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs .
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